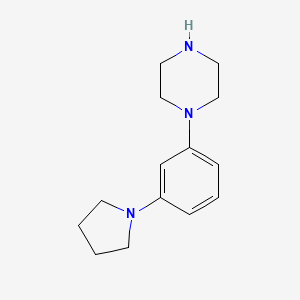
(3-Bromo-2-methyl-phenyl)-cyclohexyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-cyclohexyl-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a cyclohexyl group, and a methyl group attached to the aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of N-cyclohexyl-2-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the cyclohexylation of 3-bromo-2-methylaniline. This can be achieved using cyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 3-bromo-N-cyclohexyl-2-methylaniline may involve large-scale bromination and cyclohexylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-bromo-N-cyclohexyl-2-methylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced forms.
科学的研究の応用
3-bromo-N-cyclohexyl-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.
作用機序
The mechanism of action of 3-bromo-N-cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-bromo-2-methylaniline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in certain applications.
N-cyclohexyl-2-methylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-bromo-N-methylaniline: Lacks the cyclohexyl group, affecting its binding properties and overall reactivity.
Uniqueness
3-bromo-N-cyclohexyl-2-methylaniline is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts specific chemical and physical properties, making it a valuable compound in various research and industrial applications. Its structure allows for selective interactions and reactions, providing an advantage over similar compounds in certain contexts.
特性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
3-bromo-N-cyclohexyl-2-methylaniline |
InChI |
InChI=1S/C13H18BrN/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h5,8-9,11,15H,2-4,6-7H2,1H3 |
InChIキー |
FTHIHJHPLLQJOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Br)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



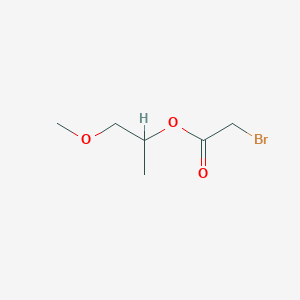

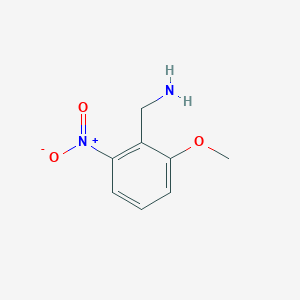
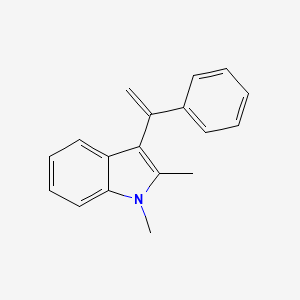
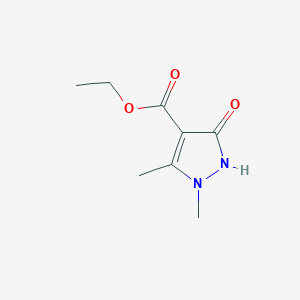
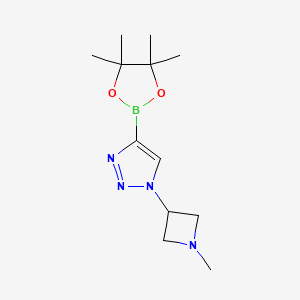
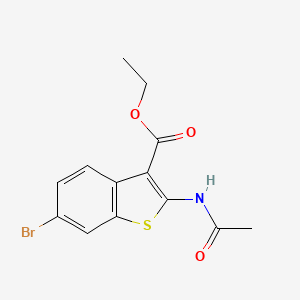

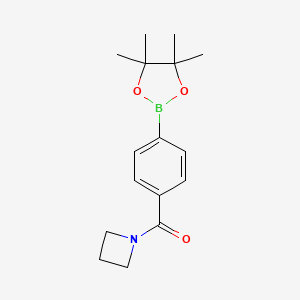
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
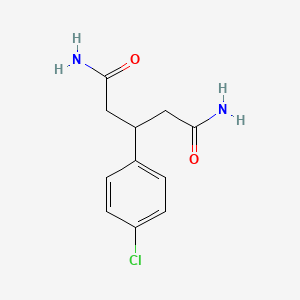
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
